6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-1-5-4(2-11-6)3-12-13-5/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCNVZDKFUHJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1C(F)(F)F)C=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine typically involves the introduction of a trifluoromethyl group into the pyrazolo[4,3-C]pyridine framework. One common method is the reaction of pyrazolo[4,3-C]pyridine with trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Sonogashira Coupling and Cyclization
The microwave-assisted method involves two critical steps:
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Alkyne coupling : The aldehyde group undergoes a Sonogashira coupling with alkynes, facilitated by palladium catalysis.
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Cyclization : tert-butylamine deprotonates the alkyne intermediate, enabling intramolecular attack to form the pyridine ring .
2.2 Japp–Klingemann Reaction Pathway
The SNAr method relies on:
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Azo-coupling : Formation of azo intermediates from arenediazonium tosylates.
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Hydrazone formation : Reaction of azo compounds with hydrazines.
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Base-mediated cyclization : Deacylation and ring closure to generate the pyrazolo[4,3-c]pyridine framework .
Mechanistic Insight :
The heterocyclic nitrogen atom in pyridine derivatives enhances nucleophilic attack on adjacent carbonyl groups, directing the reaction pathway and enabling efficient cyclization .
Derivatization and Functionalization
3.1 Substitution Reactions
The compound’s reactive positions (e.g., chlorine at position 4) allow for substitution reactions to introduce diverse functional groups. For example:
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Nucleophilic substitution : Chlorine can be replaced by amines, alkoxides, or other nucleophiles.
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Oxidation : The trifluoromethyl group directs electrophilic substitution, enabling further derivatization.
3.2 Oxime Formation and Cyclization
Oximes derived from alkynyl intermediates can undergo silver triflate-catalyzed cyclization to form 5-oxides. This expands the compound’s chemical space for applications in medicinal chemistry .
Experimental and Analytical Data
5.1 NMR and Spectroscopic Analysis
Detailed NMR studies (¹H, ¹³C, ¹⁵N, ¹⁹F) confirm structural assignments, including heteronuclear coupling constants and resonance patterns .
5.2 Yields and Purity
| Method | Yield Range | Key Advantages |
|---|---|---|
| Microwave-assisted Sonogashira | 43–71% | High efficiency, one-pot procedure |
| SNAr/Japp–Klingemann | Moderate | Flexible for diverse substituents |
Scientific Research Applications
Chemical Synthesis
The compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various synthetic routes. The introduction of the trifluoromethyl group enhances the reactivity and stability of the resulting compounds, making them suitable for further functionalization and applications in material science and pharmaceuticals.
Antimicrobial Properties
Research has indicated that 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine exhibits antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its potential as an anticancer agent . For instance, derivatives of this compound have demonstrated significant anti-proliferative effects on prostate cancer cell lines. Mechanistic studies suggest that it may induce autophagy and affect cell cycle progression, particularly in the G1 phase .
Drug Development
Due to its unique chemical properties, this compound is being explored as a drug candidate . Its ability to interact with various biological targets makes it a promising scaffold for developing new therapeutic agents targeting diseases such as cancer and infections .
Pharmacokinetics
The physicochemical properties of this compound influence its bioavailability and pharmacokinetics. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and biological activity.
Industrial Applications
In industrial settings, this compound is utilized in the development of new materials with enhanced properties such as stability and reactivity. Its applications extend to agrochemicals where it is used in formulations designed to protect crops from pests due to its biological activity .
Case Study 1: Anticancer Activity
A study investigating the effects of 6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (a derivative) reported significant dose-dependent suppression of prostate cancer cell proliferation. The study utilized flow cytometry and western blotting to elucidate the mechanisms involved, highlighting the compound's potential as a therapeutic agent against prostate cancer .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing derivatives of this compound and evaluating their antimicrobial properties against various pathogens. The results demonstrated that certain derivatives exhibited potent antimicrobial activity, suggesting their potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed bioactivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Modifications
The biological and physicochemical properties of pyrazolo[4,3-c]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Key Properties
Key Observations :
- Trifluoromethyl vs. Chloro : The -CF₃ group at the 6-position enhances metabolic stability and lipophilicity compared to -Cl, which may increase toxicity risks .
- Ring Fusion Differences : Pyrazolo[4,3-b] analogs (e.g., 3-Chloro-6-CF₃) exhibit distinct binding profiles compared to [4,3-c] fused systems due to altered ring geometry .
- Electron-Withdrawing Groups : Substituents like -O-C₆H₃F₂ improve synthetic yields (e.g., 95% in ) but may reduce cellular permeability compared to -CF₃.
Key Observations :
Key Observations :
Biological Activity
6-(Trifluoromethyl)-1H-pyrazolo[4,3-C]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-C]pyridine core with a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of fluorine atoms is known to influence the compound's interaction with biological targets, enhancing its potency and selectivity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia) cells. The mechanism involves the induction of apoptotic pathways and modulation of cell cycle proteins such as PCNA (proliferating cell nuclear antigen) .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, including E. coli and S. aureus. Its efficacy suggests potential applications in treating infections caused by resistant bacteria .
- Inhibition of Key Enzymes : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. For instance, some analogs have shown inhibitory activity against p90 ribosomal S6 kinases (RSK2) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:
- Apoptosis Induction : The compound triggers apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase (PARP) .
- Cell Cycle Arrest : It has been observed to induce G1-phase arrest in cancer cells, leading to reduced proliferation rates .
- Inhibition of Kinases : The structural motif allows for selective inhibition of kinases that play roles in tumor growth and survival .
Case Studies
Several studies have examined the efficacy of this compound:
- Antiproliferative Activity Study :
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Antimicrobial Efficacy Study :
- Objective : Evaluate antimicrobial properties against clinical isolates.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited notable inhibition zones against S. aureus and E. coli, indicating strong antibacterial activity .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, and how are reaction conditions optimized?
- Answer : A widely used method involves cyclization of precursors such as 3-amino-4-(trifluoromethyl)pyrazole with halogenated pyridines under basic conditions (e.g., K₂CO₃ in DMF at 80–120°C) . Microwave-assisted synthesis has been employed to enhance efficiency, as seen in Sonogashira cross-coupling of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes under tert-butylamine catalysis, yielding 70–80% purity . Optimization includes solvent selection (polar aprotic solvents for improved solubility) and flow reactors for scalability .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For example, ¹H NMR distinguishes trifluoromethyl proton environments, while ¹⁵N/¹⁹F NMR aids in tracking electronic effects of the CF₃ group . Elemental analysis (C, H, N) validates purity, with deviations >0.3% indicating impurities .
Q. How does the trifluoromethyl group influence the compound's physicochemical properties?
- Answer : The CF₃ group enhances lipophilicity (logP increase by ~0.5–1.0) and metabolic stability via electron-withdrawing effects, as demonstrated in comparative studies with non-fluorinated analogs . This improves membrane permeability in cellular assays, as seen in EGFR inhibition studies .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Answer : Discrepancies often arise from substituent positioning. For example, 6-(trifluoromethyl) derivatives show 10-fold higher kinase inhibition (IC₅₀ = 12 nM for EGFR) compared to 4-methyl analogs (IC₅₀ = 150 nM) due to enhanced hydrophobic interactions . Dose-response assays and molecular docking (e.g., AutoDock Vina) clarify binding modes .
Q. How can structure-activity relationship (SAR) studies guide the design of potent pyrazolo[4,3-c]pyridine-based kinase inhibitors?
- Answer : SAR analysis reveals that:
- Position 6 : Trifluoromethyl groups improve target affinity (e.g., PIM1 kinase Ki = 8 nM vs. 25 nM for chloro-substituted analogs) .
- Position 1 : Bulky substituents (e.g., phenylmethyl) reduce off-target effects by 40% in cytotoxicity screens .
Methodologies include combinatorial libraries and free-energy perturbation (FEP) simulations .
Q. What experimental designs are effective for evaluating in vivo pharmacokinetics and toxicity?
- Answer : Preclinical models (rodents, non-human primates) assess parameters like oral bioavailability (>50% in rats for 6-(CF₃)-derivatives) and hepatic clearance (CYP450 inhibition assays). Toxicity is profiled via Ames tests and hERG channel binding studies (IC₅₀ >10 µM deemed safe) .
Q. How do crystallographic studies inform binding mechanisms of this compound with therapeutic targets?
- Answer : X-ray structures (e.g., PDB: 5V82) reveal that the CF₃ group occupies hydrophobic pockets in kinases (e.g., PIM1), while the pyrazole nitrogen forms hydrogen bonds with catalytic lysine residues (bond length: 2.8 Å) . Cryo-EM further resolves dynamics in membrane-bound receptors like mGlu4 .
Methodological Considerations
- Synthesis : Prioritize green chemistry (solvent recycling, microwave irradiation) to reduce E-factors .
- Biological Assays : Use isogenic cell lines (e.g., EGFR-mutated vs. wild-type) to validate selectivity .
- Data Analysis : Apply multivariate statistics (PCA, PLS) to correlate structural descriptors (e.g., Hammett σ) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
